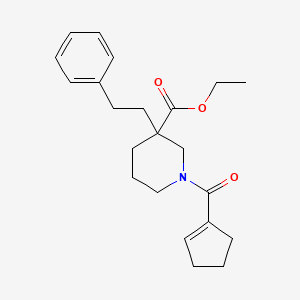
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CRL-40,940 or Flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness. CRL-40,940 is a modified version of Modafinil, a popular wakefulness-promoting drug used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness, alertness, and vigilance in animal models and human clinical trials. It has also been shown to improve cognitive function, memory, and attention. In addition, it has been shown to have neuroprotective effects and may help to prevent cognitive decline associated with aging and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is that it has a long half-life, which makes it suitable for use in animal models and human clinical trials. It also has a low potential for abuse and addiction, which makes it a safer alternative to other wakefulness-promoting drugs such as amphetamines. One limitation of this compound is that it is a relatively new drug, and more research is needed to fully understand its safety and efficacy.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide and its potential use in treating cognitive impairment associated with neurodegenerative diseases.
2. More research is needed to determine the long-term safety and efficacy of this compound.
3. Studies are needed to investigate the potential use of this compound in enhancing athletic performance and reducing fatigue.
4. Further research is needed to explore the potential use of this compound in treating other sleep disorders such as restless leg syndrome.
5. Studies are needed to investigate the potential use of this compound in treating depression and other mood disorders.
Synthesemethoden
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is synthesized by the condensation of 4-chlorobenzaldehyde and 3-methylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The carboxylic acid group is then protected with tert-butyldimethylsilyl chloride, and the resulting intermediate is cyclized with triethylamine and 1,1'-carbonyldiimidazole to form the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It has also been studied for its potential use in treating cognitive impairment associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-2-5-14(12-13)17-6-3-11-21(17)18(22)20-16-9-7-15(19)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWFFIBEMVUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![1-(4-bromophenyl)-4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6061826.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)
![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)
![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)
![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6061886.png)
![2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6061903.png)
![ethyl 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061908.png)